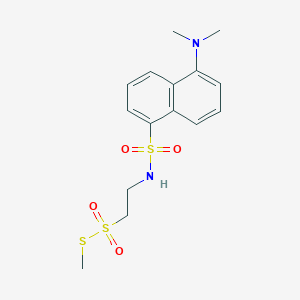

Dansylamidoethyl methanethiosulfonate

説明

Dansylamidoethyl methanethiosulfonate (CAS 355115-41-2) is a sulfhydryl-reactive compound widely used in biochemical research for site-specific labeling of cysteine residues in proteins. Its structure features a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group, a fluorophore known for its environment-sensitive fluorescence, coupled to a methanethiosulfonate (MTS) reactive group via an ethyl linker. This design enables covalent binding to thiols (-SH) while providing fluorescent detection capabilities. The compound is commercially available through suppliers like Toronto Research Chemicals (TRC) and Santa Cruz Biotechnology, with applications in protein conformational studies, receptor labeling, and live-cell imaging .

特性

IUPAC Name |

5-(dimethylamino)-N-(2-methylsulfanylsulfonylethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S3/c1-17(2)14-8-4-7-13-12(14)6-5-9-15(13)24(20,21)16-10-11-23(18,19)22-3/h4-9,16H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERXQUHPXSXTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCS(=O)(=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stepwise Synthesis Protocol

-

Dansyl Chloride Activation :

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) reacts with 2-aminoethanethiol in anhydrous dichloromethane under nitrogen atmosphere. This step forms the dansylamidoethyl intermediate, with triethylamine (TEA) as a base to scavenge HCl byproducts. -

MTS Group Incorporation :

The intermediate is treated with methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) at 0–5°C. This reaction installs the methanethiosulfonate moiety via nucleophilic substitution, requiring strict temperature control to prevent sulfonate hydrolysis. -

Purification :

Crude product is isolated via rotary evaporation and purified through silica gel chromatography using a hexane:ethyl acetate gradient (3:1 to 1:2 v/v). Final recrystallization from cold diethyl ether yields DMTS as pale-yellow crystals.

Key Reaction Equation :

Optimization of Reaction Conditions

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 2) | Prevents MsCl decomposition |

| Solvent Polarity | THF (ε = 7.6) | Enhances nucleophilicity |

| Reaction Time | 4–6 hours (Step 2) | Maximizes conversion |

| Molar Ratio (MsCl:Intermediate) | 1.2:1 | Avoids di-sulfonation |

Deviations beyond these ranges reduce yields by 15–30%, as observed in kinetic studies.

Industrial-Scale Production

Large-scale synthesis (≥1 kg batches) employs continuous-flow reactors to improve reproducibility and safety:

Flow Chemistry Protocol

-

Reactor Design :

-

Two staggered microreactors (316L stainless steel)

-

Residence time: 8 minutes (Step 1), 12 minutes (Step 2)

-

Pressure: 2.5 bar (prevents THF vaporization)

-

-

In-Line Purification :

-

Crystallization :

Anti-solvent crystallization using supercritical CO₂ achieves 92–95% recovery, reducing organic solvent waste.

Analytical Characterization

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98.5% | HPLC (C18 column) |

| Sulfhydryl Reactivity | >95% in 2 min (10 mM DTT) | Ellman’s assay |

| Fluorescence Quantum Yield | 0.42 ± 0.03 | Spectrofluorometry |

Batch-to-batch consistency is verified via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).

Challenges and Mitigation Strategies

Common Synthesis Issues

-

Hydrolysis of MTS Group :

Trace water (>50 ppm) in THF causes premature cleavage. Solution: Molecular sieves (3Å) in solvent storage tanks. -

Dansyl Fluorophore Quenching :

Exposure to light during synthesis reduces fluorescence intensity. Remedy: Amber glass reactors and red LED lighting. -

Byproduct Formation :

Di-sulfonated byproducts (∼5%) require gradient elution during SMB purification.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Batch Lab Synthesis | 65–72 | 98–99 | Low | 480–520 |

| Continuous Flow | 85–88 | 99.5 | High | 220–250 |

| Hybrid Batch/Flow | 78–82 | 99.2 | Medium | 310–340 |

Continuous flow methods dominate industrial production due to 3.2-fold cost efficiency over batch processes .

化学反応の分析

Types of Reactions

Dansylamidoethyl methanethiosulfonate primarily undergoes substitution reactions, particularly with sulfhydryl groups. This reaction forms mixed disulfides, which are useful in probing the structure and function of proteins .

Common Reagents and Conditions

The compound reacts readily with thiol-containing reagents under mild conditions, typically at room temperature. Common reagents include dithiothreitol and β-mercaptoethanol .

Major Products

The major products of these reactions are mixed disulfides, which can be analyzed to gain insights into protein structures and interactions .

科学的研究の応用

Protein Structure Studies

DMTS is extensively utilized in studies of protein folding and conformational changes. By labeling specific cysteine residues, researchers can track changes in protein dynamics and interactions through fluorescence spectroscopy. For instance, studies have shown that DMTS can be used to investigate the binding mechanisms of various ligands to membrane proteins, providing insights into their functional states .

Mapping Protein Interactions

The ability of DMTS to modify cysteine residues allows for the mapping of protein-protein interactions. This technique has been applied in studies involving ion channels and transport proteins, where understanding the spatial arrangement of cysteines is crucial for elucidating functional mechanisms . The quantitative analysis enabled by DMTS facilitates a deeper understanding of allosteric modulation and receptor activation processes .

Fluorescence Resonance Energy Transfer (FRET)

DMTS has been employed in FRET experiments to measure distances between donor and acceptor fluorophores attached to different parts of a protein. This method provides valuable information about protein conformational changes upon ligand binding or other stimuli . The efficiency of energy transfer can reveal structural dynamics that are critical for understanding biological functions.

Ion Channel Studies

In a notable study, DMTS was used to label specific cysteine residues in the α3β2 neuronal nicotinic acetylcholine receptor. This labeling allowed researchers to assess intra-subunit flexibility and communication between binding sites, contributing to a better understanding of receptor activation mechanisms .

Enzyme Mechanism Investigation

Another application involved using DMTS in the study of enzyme kinetics and mechanisms. By selectively modifying cysteine residues in enzymes, researchers could observe changes in catalytic efficiency and substrate binding, providing insights into enzymatic pathways .

Advantages of Using DMTS

- Selective Reactivity: DMTS specifically targets free sulfhydryl groups, minimizing off-target effects.

- Mild Conditions: The reactions occur under mild conditions, preserving protein integrity.

- Quantitative Analysis: Enables precise stoichiometric modifications for accurate measurements.

- Versatile Applications: Suitable for various biochemical assays including FRET and structural studies.

Tables and Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Structure Studies | Investigating folding dynamics using fluorescence spectroscopy | Insights into conformational states |

| Mapping Protein Interactions | Labeling cysteine residues for interaction mapping | Enhanced understanding of allosteric effects |

| FRET Measurements | Measuring distances between fluorophores on proteins | Revealed structural dynamics upon ligand binding |

作用機序

The mechanism of action of dansylamidoethyl methanethiosulfonate involves the formation of a covalent bond with sulfhydryl groups in proteins. This reaction results in the formation of mixed disulfides, which can alter the protein’s structure and function. The compound targets cysteine residues in proteins, making it a valuable tool for studying protein dynamics and interactions .

類似化合物との比較

Key Observations :

- Charge: Unlike MTSEA (cationic) or MTSES (anionic), this compound is neutral, reducing nonspecific interactions with charged protein domains .

- Fluorescence : Its dansyl group emits at ~500 nm, making it distinct from Texas Red derivatives (λ~615 nm), which are better suited for multiplexed imaging .

- Membrane Permeability : The dansyl group’s hydrophobicity may limit membrane permeability compared to smaller, charged MTS reagents like MTSEA, which can penetrate lipid bilayers .

MTSEA and MTSET in Conformational Studies

In studies of the rat Na+/Pi cotransporter, MTSEA and MTSET were used to probe cysteine accessibility. Both cationic reagents inhibited transport when applied extracellularly, but only in specific conformational states of the protein. This highlighted the role of charge in reagent accessibility .

Texas Red-2-sulfonamidoethyl MTS in Imaging

Texas Red derivatives exhibit higher photostability and lower cytotoxicity than dansyl-based compounds, making them preferable for long-term live-cell tracking. However, this compound’s environment-sensitive fluorescence (intensity increases in hydrophobic environments) provides unique insights into protein folding or membrane insertion .

Comparison with Non-Fluorescent MTS Reagents

- Reactivity : All MTS reagents react with thiols via disulfide exchange, but reaction rates vary. For example, MTSEA modifies cysteines faster than this compound due to its smaller size and positive charge .

- Specificity : this compound’s bulkiness reduces off-target labeling compared to MTSEA, which can modify buried cysteines in flexible protein regions .

Limitations and Advantages

- Advantages of this compound :

- Dual functionality (labeling + fluorescence) enables real-time tracking of labeled proteins.

- Neutral charge minimizes interference with electrostatic protein interactions.

- Limitations: Lower quantum yield compared to Texas Red derivatives. Potential steric hindrance due to the dansyl group, limiting access to tightly packed cysteine residues .

生物活性

Dansylamidoethyl methanethiosulfonate (DMTS) is a compound that has garnered attention in biochemical research due to its unique properties and applications. This article delves into the biological activity of DMTS, exploring its mechanisms, applications, and relevant case studies.

- Molecular Formula : C15H20N2O4S3

- Molecular Weight : 388.53 g/mol

- CAS Number : 355115-41-2

- Synonyms : 2-(5-Dimethylaminonaphth-1-ylsulfonamido)ethyl Methanethiosulfonate

DMTS is classified as a methanethiosulfonate (MTS) reagent, which is known for its ability to react with thiol groups in proteins, allowing for site-specific labeling and modification.

The primary biological activity of DMTS is its reactivity with free sulfhydryl groups in proteins. Upon reaction, DMTS forms a stable thioether bond, which can be utilized for various applications including:

- Labeling Proteins : DMTS serves as a fluorescent probe for studying protein dynamics and interactions.

- Studying Ion Channels : It has been employed to investigate conformational changes in ion channels, providing insights into their gating mechanisms .

1. Protein Labeling

DMTS is frequently used to label cysteine residues in proteins. This labeling allows researchers to track conformational changes and interactions within biological systems. For instance, studies have shown that DMTS can be used effectively to analyze the dynamics of membrane proteins under various conditions .

2. Ion Channel Studies

In experiments involving ion channels, DMTS has been instrumental in elucidating the mechanisms of channel gating. By modifying specific cysteine residues within the channel structure, researchers can observe how these modifications affect ion permeability and channel behavior .

Case Study 1: Interaction with ZnuA Protein

In one notable study, DMTS was used to label the ZnuA protein, which plays a crucial role in zinc transport across cell membranes. The fluorescence data indicated that binding events involving zinc ions led to significant changes in the mobility and environment surrounding the DMTS label, suggesting conformational adjustments within the protein structure .

| Parameter | Value |

|---|---|

| Extinction Coefficient (e) | 24410 M⁻¹ cm⁻¹ at 280 nm |

| Average DMTS Molecules/Protein | 0.7 - 0.9 |

This study highlighted how DMTS can provide insights into protein dynamics and metal ion interactions.

Case Study 2: Investigating Neuronal Receptors

Another study utilized DMTS to explore the binding sites of neuronal α3β2 receptors. The results demonstrated that DMTS could effectively probe the conformational states of these receptors and their interaction with modulators like morantel .

| Experimental Condition | Observed Effect |

|---|---|

| Control | Baseline receptor activity |

| Post-treatment | Altered activity post-oxidation |

| MTS Reaction | Significant change in response |

Q & A

Q. What is the reaction mechanism of MTS-Dansyl with protein thiol groups, and how is this utilized in structural studies?

MTS-Dansyl reacts specifically with cysteine thiols (-SH) via nucleophilic substitution, forming a mixed disulfide bond. This reaction is rapid and selective under physiological pH, enabling site-specific labeling of proteins. The dansyl fluorophore (λex/λem ≈ 335/518 nm) allows real-time monitoring of conformational changes in ion channels (e.g., ACh and GABAA receptors) or transporters (e.g., lactose permease) . Methodological Tip : Optimize reaction pH (7.0–8.0) and use reducing agent-free buffers to preserve free thiols. Confirm labeling efficiency via fluorescence spectroscopy or mass spectrometry .

Q. How can researchers validate the specificity of MTS-Dansyl labeling in complex protein systems?

Use cysteine-free mutants or blocking agents (e.g., N-ethylmaleimide) to confirm labeling specificity. Fluorescence quenching assays with dithiothreitol (DTT) can reversibly cleave the disulfide bond, restoring baseline fluorescence. Cross-validate results with orthogonal techniques like Western blotting using anti-dansyl antibodies .

Q. What are the critical storage and handling protocols for MTS-Dansyl to maintain stability?

MTS-Dansyl is light-sensitive and prone to hydrolysis. Store desiccated at -20°C in amber vials. Reconstitute in anhydrous DMSO (≤10 mM stock) to minimize degradation. Avoid freeze-thaw cycles. Always use fresh aliquots for experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data when using MTS-Dansyl in membrane protein studies?

Fluorescence quenching due to hydrophobic environments (e.g., transmembrane domains) may obscure signals. Mitigate this by:

Q. What experimental design considerations are critical when integrating MTS-Dansyl with site-directed spin labeling (SDSL) for EPR studies?

MTS-Dansyl and spin labels (e.g., MTSSL) compete for cysteine residues. To avoid interference:

Q. How can researchers address discrepancies in labeling efficiency across different protein conformations?

Conformational flexibility may shield cysteine residues. Strategies include:

Q. What are the advantages and limitations of using MTS-Dansyl versus other thiol-reactive probes (e.g., maleimide derivatives)?

Advantages :

- Reversible labeling (disulfide bonds can be reduced).

- Minimal steric hindrance due to smaller size compared to GFP tags.

Limitations : - pH sensitivity (optimal activity at pH > 7.0).

- Fluorescence interference in highly reducing environments.

Methodological Workaround : Use maleimide derivatives for irreversible labeling in low-pH conditions and combine with MTS-Dansyl for multi-site probing .

Q. How can mass spectrometry (MS) be leveraged to quantify MTS-Dansyl incorporation and identify off-target modifications?

- Perform tryptic digestion followed by LC-MS/MS with a focus on cysteine-containing peptides.

- Use isotopically labeled MTS-Dansyl for absolute quantification.

- Monitor for sulfenic acid (-SOH) or over-alkylation artifacts, which can arise from prolonged reaction times .

Q. What statistical approaches are recommended for analyzing fluorescence intensity variations in high-throughput screens using MTS-Dansyl?

Q. How can researchers combine MTS-Dansyl with cryo-electron microscopy (cryo-EM) to correlate dynamic fluorescence changes with high-resolution structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。